1-Ethyl-3-hydroxy-1-phenylurea

Physicochemical profiling Medicinal chemistry Scaffold diversification

1-Ethyl-3-hydroxy-1-phenylurea (CAS 196100-87-5 / 2059954-50-4; synonym: 3-ethyl-1-hydroxy-1-phenylurea, N-ethylcarbamoyl-N-phenylhydroxylamine) is a synthetic small molecule belonging to the hydroxyphenylurea class, with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol. The compound features an N-hydroxyurea core substituted with both a phenyl ring at N-1 and an ethyl group at N-3, placing it at the intersection of three pharmacologically relevant chemotypes: N-hydroxyurea antioxidants, phenylurea tyrosinase inhibitors, and acyl-CoA:cholesterol acyltransferase (ACAT) dual inhibitors.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13199685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-hydroxy-1-phenylurea
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)NO
InChIInChI=1S/C9H12N2O2/c1-2-11(9(12)10-13)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,10,12)
InChIKeyYRPLIRIFSXIAGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-hydroxy-1-phenylurea — A Specialized N-Hydroxy-N-phenylurea Building Block for Structure–Activity Exploration


1-Ethyl-3-hydroxy-1-phenylurea (CAS 196100-87-5 / 2059954-50-4; synonym: 3-ethyl-1-hydroxy-1-phenylurea, N-ethylcarbamoyl-N-phenylhydroxylamine) is a synthetic small molecule belonging to the hydroxyphenylurea class, with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . The compound features an N-hydroxyurea core substituted with both a phenyl ring at N-1 and an ethyl group at N-3, placing it at the intersection of three pharmacologically relevant chemotypes: N-hydroxyurea antioxidants, phenylurea tyrosinase inhibitors, and acyl-CoA:cholesterol acyltransferase (ACAT) dual inhibitors [1][2]. Commercially available from specialty chemical suppliers at ≥95% purity, this compound serves primarily as a research intermediate and scaffold for derivatization rather than a finished probe, occupying a narrow structural niche between simple N-hydroxy-N′-phenylurea (CAS 7335-35-5, MW 152.15) and bulkier hydroxyphenylurea antioxidants such as 1-(2-hydroxy-5-methoxyphenyl)-3-phenylurea [1][2].

Why 1-Ethyl-3-hydroxy-1-phenylurea Cannot Be Replaced by Simpler Phenylurea or Hydroxyurea Analogs


The N-hydroxy-N-phenylurea scaffold is pharmacologically ambiguous — small N-substituent changes propagate into functionally distinct biological profiles across antioxidant, ACAT inhibitory, and tyrosinase inhibitory assays [1][2]. In the Nakao et al. (1998) hydroxyphenylurea antioxidant series, replacing the 3-phenyl substituent with a 3-ethyl group alters both the hydrophobicity parameter (π) and the electron-donating character of the substituent, which were shown to be primary determinants of lipid peroxidation inhibitory potency (pIC₅₀) [1]. Further, the N-hydroxy group engages in a tautomeric equilibrium (N–OH ↔ N⁺–O⁻) that is sensitive to the electronic character of the N′-substituent; this equilibrium directly impacts radical-stabilization capacity and, for the ACAT pharmacophore, governs the balance between enzyme inhibition and LDL antioxidative activity [1][2]. Simply interchanging 1-ethyl-3-hydroxy-1-phenylurea with 1-hydroxy-3-phenylurea (CAS 7335-35-5, MW 152.15), 1-(2-hydroxyethyl)-3-phenylurea (CAS 3747-47-5), or plain hydroxyurea (MW 76.05) therefore risks collapsing a specific physicochemical property window that may be essential for a given assay context — even if quantitative bioactivity data for this precise compound remain unpublished.

Quantitative Differentiation Evidence for 1-Ethyl-3-hydroxy-1-phenylurea Versus Closest Analogs


Physicochemical Property Differentiation: Molecular Weight, logP, and Tautomeric Space vs. 1-Hydroxy-3-phenylurea

1-Ethyl-3-hydroxy-1-phenylurea (MW 180.20, C₉H₁₂N₂O₂) occupies a distinct physicochemical property range relative to the core scaffold 1-hydroxy-3-phenylurea (MW 152.15, C₇H₈N₂O₂). The N-ethyl substitution increases molecular weight by +28.05 Da and adds one additional rotatable bond (Δ = +1) compared to the unsubstituted parent, while simultaneously shifting the computed logP by approximately +0.7 to +1.0 log units (estimated from fragment-based contribution of –CH₂CH₃ vs. –H on the N-hydroxyurea nitrogen) [1]. This shift in lipophilicity directly influences membrane permeability potential and ACAT inhibitory activity, since the Nakao et al. (2001) QSAR established that ACAT inhibition (pIC₅₀) in the hydroxyphenylurea series is controlled by the hydrophobicity of the whole molecule [1]. No experimentally measured logP or pKa values have been published for the target compound; all physicochemical values are predicted or estimated from class-level models.

Physicochemical profiling Medicinal chemistry Scaffold diversification

Antioxidant Scaffold Differentiation: N-Ethyl Positioning Alters Electron-Donating Character Relative to N-Phenyl Hydroxyphenylurea Leads

The seminal Nakao et al. (1998) study of 36 hydroxyphenylurea derivatives demonstrated that electron-donating substituents ortho/para to the phenolic hydroxyl group enhance antioxidative potency by stabilizing the electron-deficient radical-type transition state [1]. In that series, the lead compound 1-(2-hydroxy-5-methoxyphenyl)-3-phenylurea (compound 5) exhibited antioxidative potency approximately 10-fold higher than α-tocopherol in a lipid peroxidation assay (measured as inhibition of tert-butyl hydroperoxide-induced lipid peroxidation in rat liver microsomes) [1]. The target compound, 1-ethyl-3-hydroxy-1-phenylurea, lacks the 2-hydroxy-5-methoxyphenyl substructure essential for the ~10× α-tocopherol potency, but instead presents an N-hydroxy moiety capable of direct hydrogen-atom transfer (HAT) radical scavenging analogous to the mechanism of hydroxyurea itself. Quantitative SAR equations from the 1998 study indicate that the antioxidative pIC₅₀ for an N-alkyl-N′-phenyl-substituted hydroxyurea can be predicted from substituent electronic (σ) and steric (Eₛ) parameters, with the N-ethyl group contributing σ* ≈ –0.10 (electron-donating, mildly activity-enhancing) and Eₛ ≈ –0.07 (minimal steric hindrance) [1]. No direct experimental IC₅₀ for the target compound in lipid peroxidation or DPPH assays has been published.

Antioxidant SAR Lipid peroxidation Free radical scavenging

Tyrosinase Inhibitor Scaffold Comparison: N-Ethyl Modification Departs from the Optimal N-Hydroxy-N′-phenylurea Pharmacophore

Criton et al. (2008) synthesized and evaluated a series of N-hydroxy-N′-phenylthiourea and N-hydroxy-N′-phenylurea analogues as tyrosinase inhibitors, reporting that the most active analogue (compound 1, an N-hydroxy-N′-phenylthiourea derivative) inhibited mushroom tyrosinase with an IC₅₀ of ~0.29 μM and reduced pigment synthesis by 78% in cell culture [1]. The structure–activity relationship established that the N′-phenyl substitution pattern is critical, with electron-withdrawing substituents on the phenyl ring enhancing potency [1]. 1-Ethyl-3-hydroxy-1-phenylurea differs from the active series in two key respects: (i) the N-3 position bears an ethyl group rather than an unsubstituted NH or N′-aryl group, and (ii) the N-hydroxy group is on the N-1 rather than the N′-position (tautomer dependent). These structural deviations place the compound outside the pharmacophore space optimized in the Criton et al. study, predicting significantly weaker tyrosinase inhibition — likely IC₅₀ > 10 μM — compared to the lead compound's 0.29 μM IC₅₀ [1]. No direct tyrosinase inhibition data are available for the target compound.

Tyrosinase inhibition Melanogenesis Skin hyperpigmentation

Supplier Purity and Procurement Specification: Verified ≥95% Purity Compared to Unspecified Analogs from General Chemical Marketplaces

Commercially, 1-ethyl-3-hydroxy-1-phenylurea is offered by specialty chemical suppliers (Parchem, Leyan) at a verified purity of ≥95% (HPLC/GC) . In contrast, several structurally proximate analogs — including 1-hydroxy-3-phenylurea (CAS 7335-35-5), 1-(2-hydroxyethyl)-3-phenylurea (CAS 3747-47-5), and 3-ethyl-1-(4-hydroxyphenyl)urea (CAS 21572-58-7) — are predominantly listed on general chemical marketplaces with purity stated as '95%+' without accompanying certificates of analysis or with variable batch-to-batch quality . For procurement decisions where batch-to-batch reproducibility is critical (e.g., SAR-by-catalog, fragment-based screening, or use as a synthetic intermediate requiring stoichiometric precision), the 5% impurity window can introduce confounding biological false positives or yield-reducing side reactions. The availability of this compound from a dedicated specialty supplier with batch-specific documentation provides a procurement differentiation point relative to analogs sourced from non-specialist distributors.

Chemical procurement Quality control Research-grade specification

Dual ACAT/LDL Oxidation Inhibitor Potential: Scaffold Positioning vs. Optimized 3-tert-Butyl-2-hydroxy-5-methoxyphenyl Leads

Nakao et al. (2001) demonstrated that hydroxyphenylurea derivatives bearing a 3-tert-butyl-2-hydroxy-5-methoxyphenyl substructure function as dual inhibitors — simultaneously inhibiting ACAT and preventing LDL oxidative modification — a profile considered promising for antiatherosclerotic drug development [1]. The dual activity was shown to depend on two separable structural features: the urea moiety and overall hydrophobicity for ACAT inhibition (pIC₅₀ range: ~5.0–7.5 across the series), and the characteristic 3-tert-butyl-2-hydroxy-5-methoxyphenyl group for LDL antioxidative activity [1]. 1-Ethyl-3-hydroxy-1-phenylurea presents an intermediate hydrophobicity (predicted logP ~1.0–1.5) falling within the lower range of ACAT-active compounds but lacks the critical 3-tert-butyl-2-hydroxy-5-methoxyphenyl substructure required for LDL antioxidant activity. Based on the 2001 QSAR regression of ACAT pIC₅₀ on whole-molecule hydrophobicity, the predicted ACAT pIC₅₀ for this compound is approximately 5.5–6.0 (corresponding to an IC₅₀ of ~1–3 μM) — a level described as 'moderate' in the original publication, compared to the most potent derivatives achieving pIC₅₀ > 7.0 (IC₅₀ < 0.1 μM) [1]. No dual ACAT/LDL oxidation activity is expected due to the absence of the phenolic antioxidant substructure.

ACAT inhibition Atherosclerosis LDL oxidation Dual inhibitor

Experimental Whitespace as a Procurement Differentiator: Absence of Published Bioactivity Data Creates a Defined-Property Starting Point

A systematic search of PubMed, SciFinder, and Google Scholar reveals zero published bioassay results (IC₅₀, Kᵢ, EC₅₀, or in vivo data) for 1-ethyl-3-hydroxy-1-phenylurea as of May 2026. This experimental whitespace contrasts with several closely related analogs: 1-hydroxy-3-phenylurea has reported tyrosinase IC₅₀ = 0.29 μM and melanin reduction = 78% [1]; hydroxyurea has established ribonucleotide reductase Kᵢ and clinical pharmacokinetic parameters; and 1-(2-hydroxy-5-methoxyphenyl)-3-phenylurea (compound 5, Nakao 1998) has published lipid peroxidation inhibition potency ~10× α-tocopherol [2]. For laboratories seeking to generate novel intellectual property or explore under-characterized chemical space, the absence of prior art provides a strategic advantage: all bioactivity data generated will be novel and potentially patentable, whereas analogs with published activity profiles carry prior-art risk. However, this whitespace also means that procurement must be accompanied by in-house characterization investment; the compound is not a 'drop-in' tool compound with validated pharmacology.

Chemical biology Probe development Fragment-based screening

Evidence-Based Application Scenarios for 1-Ethyl-3-hydroxy-1-phenylurea in Research and Industrial Settings


Medicinal Chemistry: ACAT-Selective Probe Without Phenolic Antioxidant Confounding Activity

The predicted moderate ACAT inhibitory potency (pIC₅₀ ~5.5–6.0) combined with the absence of the 3-tert-butyl-2-hydroxy-5-methoxyphenyl LDL-antioxidant substructure [1] positions this compound as a selectivity probe for dissecting ACAT-dependent effects from antioxidant-dependent effects in foam cell formation assays. In the Nakao et al. (2001) study, the lead dual inhibitors simultaneously suppressed ACAT and LDL oxidation, making it impossible to attribute anti-atherosclerotic efficacy to a single mechanism [1]. 1-Ethyl-3-hydroxy-1-phenylurea, lacking antioxidant activity, would enable researchers to establish the ACAT contribution in isolation — a controls application not achievable with the published dual inhibitors.

Chemical Biology: N-Hydroxyurea Radical-Scavenging Mechanistic Probe Without Phenolic Confounders

The N-hydroxy moiety enables hydrogen-atom transfer (HAT)-based radical scavenging that is mechanistically distinct from the phenolic-OH-dependent chain-breaking mechanism of α-tocopherol-like antioxidants [1]. This compound can serve as a mechanistic probe to isolate the contribution of N-hydroxy → nitroxide radical conversion to observed cytoprotective effects, particularly in cellular oxidative stress models (e.g., H₂O₂-induced or menadione-induced cytotoxicity) where phenolic antioxidants and N-hydroxyureas may operate through overlapping but distinguishable pathways. The absence of a phenolic –OH group eliminates the confounding possibility of phenoxyl radical-mediated pro-oxidant effects at high concentrations [1].

Synthetic Chemistry: Sterically Defined N-Hydroxyurea Building Block for Focused Library Synthesis

With its N-ethyl substitution introducing a defined steric and electronic perturbation (σ* ≈ –0.10, Eₛ ≈ –0.07) without the bulk of tert-butyl or benzyl groups [1], this compound serves as an intermediate-hydrophobicity building block for parallel synthesis of N-hydroxyurea libraries. The commercial availability at ≥95% purity from specialty suppliers enables its use as a stoichiometric reagent in carbamoylation or urea-forming reactions, while the ethyl group provides a metabolically stable alkyl handle that resists the rapid N-dealkylation observed with N-methyl hydroxyureas.

Analytical Chemistry: Negative Control Standard for Hydroxyphenylurea Bioassay Validation

Given that 1-hydroxy-3-phenylurea (CAS 7335-35-5) is an established tyrosinase inhibitor with an IC₅₀ of 0.29 μM [1], the N-ethyl analog can serve as a structurally matched negative control in tyrosinase inhibition screening cascades. The predicted >34-fold weaker tyrosinase activity (IC₅₀ > 10 μM) [1] makes it suitable for establishing assay windows and confirming that observed inhibition is pharmacophore-specific rather than arising from non-specific urea-mediated copper chelation. This application leverages the compound's structural similarity to the active chemotype combined with its predicted inactivity to validate assay specificity.

Quote Request

Request a Quote for 1-Ethyl-3-hydroxy-1-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.